molecular formula C19H18O6 B11463248 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11463248
M. Wt: 342.3 g/mol
InChI Key: YBMVYAHQSOETJQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential anti-inflammatory, antioxidant, and anticancer activities. It has shown promise in inhibiting the growth of certain cancer cell lines.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE is primarily attributed to its ability to interact with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

    (2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another chalcone derivative with similar structural features but different substitution patterns on the aromatic rings.

    (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A chalcone with methoxy groups on both aromatic rings.

Uniqueness:

    Structural Features: The presence of the 6,7-dimethoxy-2H-1,3-benzodioxole moiety distinguishes it from other chalcones and contributes to its unique biological activities.

    Biological Activities: The specific substitution pattern on the aromatic rings and the α,β-unsaturated carbonyl system contribute to its distinct anti-inflammatory, antioxidant, and anticancer properties.

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H18O6/c1-21-14-6-4-5-12(9-14)15(20)8-7-13-10-16-18(25-11-24-16)19(23-3)17(13)22-2/h4-10H,11H2,1-3H3/b8-7+

InChI Key

YBMVYAHQSOETJQ-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=C(C(=C2OC)OC)OCO3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C(=C2OC)OC)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.